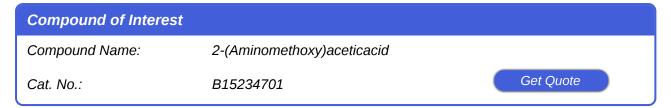


Application Notes and Protocols: Coupling 2-(Aminomethoxy)acetic acid to Primary Amines

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the coupling of 2-(Aminomethoxy)acetic acid to primary amines, a common reaction in bioconjugation, linker chemistry, and the development of therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The terminal carboxylic acid of 2-(Aminomethoxy)acetic acid can be activated to readily react with primary amines, forming a stable amide bond.

Overview of the Coupling Reaction

The formation of an amide bond between a carboxylic acid and a primary amine is not spontaneous and requires the activation of the carboxyl group. This is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reagents for the coupling of a carboxylic acid to a primary amine. The specific quantities may require optimization depending on the substrate.



Reagent/Parameter	Molar Equivalents (relative to Primary Amine)	Typical Concentration	Role
Primary Amine	1.0	0.1 - 0.5 M	Substrate
2- (Aminomethoxy)acetic acid	1.0 - 1.2	0.1 - 0.5 M	Substrate
EDC	1.1 - 1.5	0.1 - 0.5 M	Coupling Reagent
HOBt or NHS	1.0 - 1.2	0.1 - 0.5 M	Additive to suppress racemization and improve yield
Diisopropylethylamine (DIPEA)	1.0 - 3.0	0.1 - 1.0 M	Base to neutralize salts and facilitate reaction
Solvent (e.g., DMF, CH ₂ Cl ₂)	-	-	Reaction Medium
Reaction Temperature	-	0 °C to Room Temperature	Reaction Condition
Reaction Time	-	2 - 24 hours	Reaction Condition

Experimental Protocol

This protocol describes a general procedure for the coupling of 2-(Aminomethoxy)acetic acid to a primary amine using EDC and HOBt.

Materials:

- 2-(Aminomethoxy)acetic acid
- Primary amine substrate
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)



- 1-Hydroxybenzotriazole (HOBt)
- Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
- Nitrogen or Argon gas
- Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
- Purification supplies (e.g., silica gel for column chromatography)

Procedure:

- Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and 2-(Aminomethoxy)acetic acid (1.1 eq) in anhydrous DMF. Stir the solution at room temperature until all solids are dissolved.
- Addition of Coupling Additive: Add HOBt (1.2 eq) to the reaction mixture and stir for 10-15 minutes.
- Activation and Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add EDC (1.5 eq) portion-wise to the stirred solution. After the addition is complete, add DIPEA (2.0 eq) dropwise.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up:
 - Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.



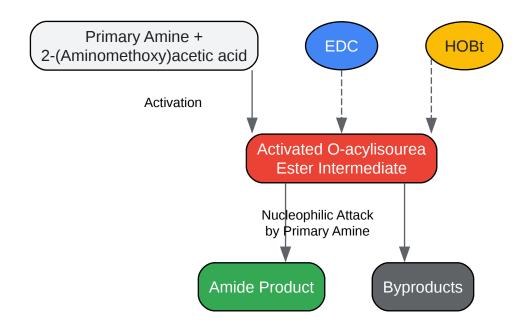
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

Visualizations



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Caption: Experimental workflow for the coupling of 2-(Aminomethoxy)acetic acid to a primary amine.



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Caption: Simplified reaction pathway for EDC/HOBt mediated amide bond formation.







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